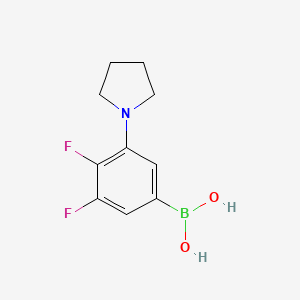

(3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid

Descripción

Propiedades

IUPAC Name |

(3,4-difluoro-5-pyrrolidin-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF2NO2/c12-8-5-7(11(15)16)6-9(10(8)13)14-3-1-2-4-14/h5-6,15-16H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYDZPRAFWUWJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)F)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201200499 | |

| Record name | Boronic acid, B-[3,4-difluoro-5-(1-pyrrolidinyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201200499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704067-48-0 | |

| Record name | Boronic acid, B-[3,4-difluoro-5-(1-pyrrolidinyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3,4-difluoro-5-(1-pyrrolidinyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201200499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of (3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid typically follows a multi-step approach involving:

- Introduction of the pyrrolidinyl group onto a difluorophenyl ring.

- Formation of a suitable aryl halide or pseudohalide intermediate.

- Conversion of the aryl halide to the corresponding boronic acid via lithiation and subsequent reaction with boron reagents.

This approach leverages well-established organometallic and cross-coupling methodologies such as Suzuki-Miyaura coupling and directed ortho-metalation.

Preparation of Key Intermediates

A common precursor is a brominated difluorophenyl compound bearing the pyrrolidinyl substituent. For example, 3,4-difluoro-5-(pyrrolidin-1-yl)phenyl bromide can be synthesized through electrophilic aromatic substitution or nucleophilic aromatic substitution on fluorinated aromatic substrates, followed by amination with pyrrolidine.

Lithiation and Borylation Method

One efficient method to prepare difluorophenyl boronic acids involves halogen–lithium exchange followed by quenching with trialkyl borates:

Step 1: The aryl bromide intermediate (e.g., 3,4-difluoro-5-(pyrrolidin-1-yl)phenyl bromide) is treated with a strong base such as n-butyllithium at low temperature (typically −78 °C) under an inert atmosphere (nitrogen or argon). This generates the corresponding aryllithium species via halogen–lithium exchange.

Step 2: The aryllithium intermediate is then reacted with a boron electrophile, commonly triisopropyl borate (B(OiPr)3), to form the boronate ester intermediate.

Step 3: Acidic workup (pH adjusted to 5–6 with dilute hydrochloric acid) hydrolyzes the boronate ester to yield the target boronic acid.

Step 4: The product is extracted with an organic solvent such as ethyl acetate, concentrated, and purified by recrystallization or washing with hexane to achieve high purity.

This method is exemplified by the preparation of related difluorophenylboronic acids, such as 3,5-difluoro-4-methylphenylboronic acid, which shares similar fluorination patterns and boronic acid functionality.

Suzuki-Miyaura Coupling Route

An alternative approach involves Suzuki-Miyaura cross-coupling reactions where a suitable aryl boronic acid or ester is coupled with a halogenated pyrrolidinyl-substituted aromatic compound:

The brominated difluorophenyl or pyrrolidinyl-substituted aryl bromide is coupled with boronic acid derivatives under palladium catalysis with base (e.g., K2CO3) in solvents like DMF or toluene.

This method is widely used for the synthesis of complex substituted phenylboronic acids and related compounds, as demonstrated in the synthesis of various pyrrolidinyl-substituted aromatic boronic acids and related kinase inhibitors.

Example Preparation Protocol (Adapted from Related Compounds)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 3,4-Difluoro-5-bromophenyl precursor + Pyrrolidine, base (e.g., K2CO3), solvent (DMF), heat | Nucleophilic aromatic substitution to introduce pyrrolidinyl group | High yield, moderate temperature |

| 2 | Intermediate aryl bromide + n-Butyllithium (1.1 eq), −78 °C, N2 atmosphere | Halogen-lithium exchange to form aryllithium | Requires strict anhydrous and inert conditions |

| 3 | Triisopropyl borate (1.05 eq) added at −78 °C, then warmed to room temperature | Formation of boronate ester intermediate | Reaction time ~12 h |

| 4 | Acidic quench with 1N HCl, pH 5–6 | Hydrolysis to boronic acid | Extraction with ethyl acetate, solvent removal |

| 5 | Washing with n-hexane at room temperature for 3 h | Purification by removing impurities | Product purity >98%, yield ~70–78% (similar to related compounds) |

Research Findings and Optimization Notes

The lithiation-borylation sequence is sensitive to temperature and moisture; maintaining −78 °C and inert atmosphere is critical to prevent side reactions and ensure high yield.

Triisopropyl borate is preferred over other boron reagents due to its stability and ease of hydrolysis.

The pH during acidic quench affects the yield and purity; pH 5–6 optimizes boronic acid formation while minimizing decomposition.

Purification by hexane washing effectively removes non-polar impurities without loss of product.

The method is scalable for gram to kilogram quantities, as demonstrated in industrial patents for related fluorophenylboronic acids.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Lithiation-Borylation | Aryl bromide, n-BuLi, triisopropyl borate, acid quench | −78 °C, inert atmosphere, 12 h reaction | High yield, high purity, scalable | Requires low temperature, air/moisture sensitive |

| Suzuki-Miyaura Coupling | Aryl bromide, boronic acid/ester, Pd catalyst, base | Mild temperature, inert atmosphere | Versatile, suitable for complex substrates | Requires palladium catalyst, may need ligand optimization |

| Direct Borylation (C–H activation) | Aryl substrate, borylating agent, catalyst | Elevated temperature, catalyst required | Avoids halogenated intermediates | Less common for fluorinated substrates, catalyst cost |

Análisis De Reacciones Químicas

Types of Reactions

(3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate.

Substitution: The difluoro and pyrrolidinyl groups can undergo substitution reactions under appropriate conditions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol).

Oxidation: Hydrogen peroxide, sodium perborate, solvent (e.g., water or methanol).

Substitution: Nucleophiles or electrophiles, suitable solvents, and reaction conditions depending on the desired substitution.

Major Products

Suzuki-Miyaura Coupling: Formation of biaryl or diaryl compounds.

Oxidation: Formation of phenol derivatives.

Substitution: Formation of various substituted phenylboronic acid derivatives.

Aplicaciones Científicas De Investigación

(3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

Biology: Employed in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment, where boron compounds are used to target and destroy cancer cells.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of (3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid is primarily based on its ability to participate in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The difluoro and pyrrolidinyl groups can influence the reactivity and selectivity of the compound in different reactions, making it a versatile reagent.

Comparación Con Compuestos Similares

Structural and Electronic Features

The following table highlights key structural differences and similarities with analogs:

Solubility and Physicochemical Properties

- The difluoro-pyrrolidine analog balances lipophilicity (clogP ~2.5) and aqueous solubility, avoiding precipitation issues observed in RPMI medium for highly aromatic derivatives like pyren-1-yl boronic acid .

- Hydroxypiperidine analogs (e.g., CAS: 1704068-71-2) exhibit enhanced solubility due to polar hydroxyl groups but may require stabilization against oxidative degradation .

Actividad Biológica

(3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.

The synthesis of this compound involves standard boronic acid preparation techniques, which typically include the reaction of boron compounds with aryl halides. The presence of fluorine atoms enhances the compound's acidity and lipophilicity, which can influence its biological interactions.

Antimicrobial Properties

Research indicates that boronic acids, including this compound, exhibit notable antimicrobial activity. A study highlighted that related boronic compounds demonstrated effectiveness against various bacterial strains, including Escherichia coli and Bacillus cereus, with minimum inhibitory concentrations (MICs) lower than those of established drugs like Tavaborole .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 6.50 mg/mL |

| Related Boronic Acid | Bacillus cereus | Lower than Tavaborole |

Antioxidant Activity

The antioxidant potential of boronic acids is significant. For example, a related study assessed a boronic ester compound and reported high antioxidant activity with IC50 values indicating strong radical scavenging capabilities against ABTS and DPPH radicals . Although specific data for this compound is limited, the structural similarities suggest comparable antioxidant properties.

Enzyme Inhibition

Boronic acids are known to inhibit several enzymes, which is crucial for their therapeutic applications:

- Acetylcholinesterase : Moderate inhibition was observed with an IC50 value of 115.63 µg/mL.

- Butyrylcholinesterase : High inhibition potential with an IC50 of 3.12 µg/mL.

- Antithyrosinase : IC50 value of 11.52 µg/mL indicates effective inhibition.

These enzyme activities suggest that this compound may have applications in treating conditions related to cholinergic dysfunctions and skin disorders .

Dermatological Applications

A formulation containing a related boronic ester was evaluated for dermatological safety and efficacy. The study concluded that the compound was microbiologically appropriate for use in creams, showing no toxicity in healthy cell lines while exhibiting significant cytotoxic effects on cancerous cells (IC50: 18.76 µg/mL) . This suggests potential applications in topical treatments for skin cancer.

Q & A

Q. Advanced

- LC-MS/MS : Quantify impurities like methylphenylboronic acid with a limit of detection (LOD) <0.1 ppm. Validate specificity, linearity (R² >0.99), and recovery (90–110%) per ICH Q2(R1) .

- Purification : Use silica gel chromatography or recrystallization in ethanol/water mixtures to remove unreacted precursors .

What are the implications of its molecular electrostatic potential (MEP) on drug design?

Advanced

MEP maps reveal regions of electron density for non-covalent interactions:

- Hydrogen bonding : The boronic acid’s hydroxyl group interacts with serine residues in proteases.

- Hydrophobic pockets : Fluorine atoms enhance binding to lipophilic enzyme domains.

DFT-derived MEPs guide structural modifications to improve binding affinity and selectivity .

What are its common applications in organic synthesis?

Q. Basic

- Suzuki-Miyaura couplings : Forms biaryl motifs for pharmaceuticals and polymers .

- Protodeboronation studies : Acts as a model substrate to explore base-mediated deboronation mechanisms .

- Sensor development : Potential use in glucose-sensitive hydrogels via diol complexation, though direct evidence requires further study .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.